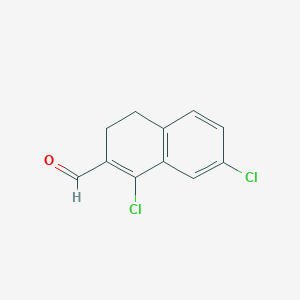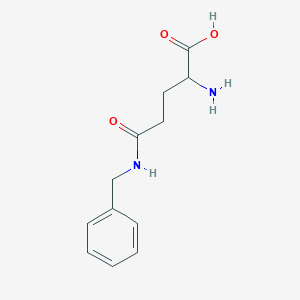
2-Amino-5-(benzylamino)-5-oxopentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(benzylamino)-5-oxopentanoic Acid is an organic compound that features both amino and benzylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(benzylamino)-5-oxopentanoic Acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromopyridine with benzylamine under specific conditions . Another method includes the use of ethyl cyanoacetate and malononitrile in the presence of suitable catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(benzylamino)-5-oxopentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-5-(benzylamino)-5-oxopentanoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(benzylamino)-5-oxopentanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the amino functional group and is used in similar synthetic applications.
2-Amino-5-nitropyridine: Another compound with similar structural features and applications.
2-Amino-5-phenylthiazole: Known for its biological activities and used in medicinal chemistry.
Uniqueness
2-Amino-5-(benzylamino)-5-oxopentanoic Acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its benzylamino group, in particular, provides unique reactivity and potential for biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-5-(benzylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-10(12(16)17)6-7-11(15)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |
InChI Key |
SCUJQBGQMWBTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


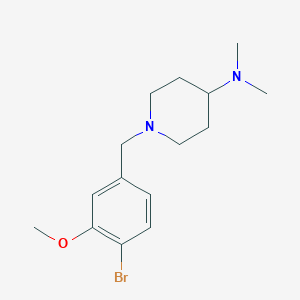
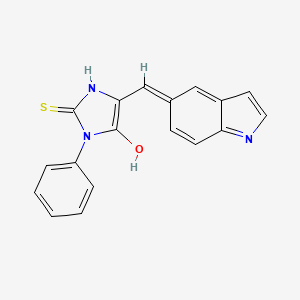
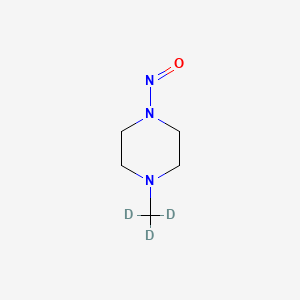
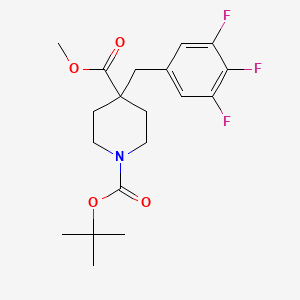
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
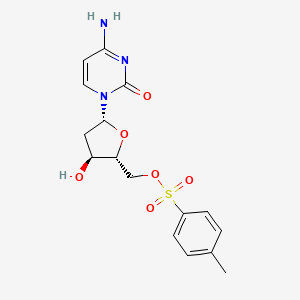
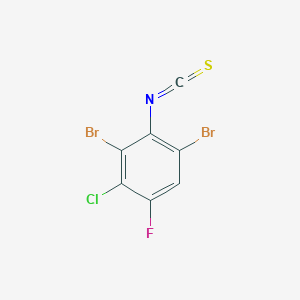
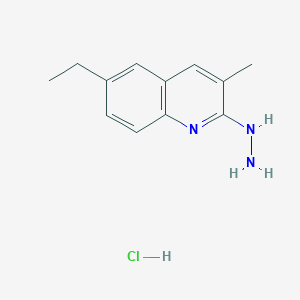

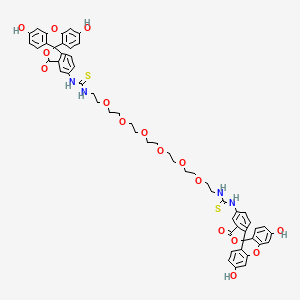
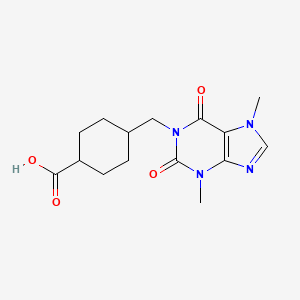
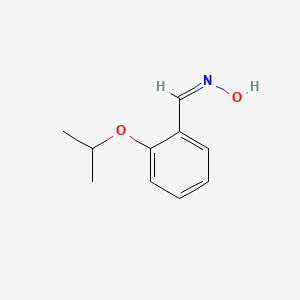
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
